molecular formula C22H16O3 B8726587 (4-Methoxyphenyl)(2-phenyl-3-benzofuranyl)methanone CAS No. 55877-35-5

(4-Methoxyphenyl)(2-phenyl-3-benzofuranyl)methanone

Cat. No. B8726587
M. Wt: 328.4 g/mol
InChI Key: GDBOCNHOGRNDJM-UHFFFAOYSA-N
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Patent
US03947470

Procedure details

3-(4-Methoxybenzoyl)-2-phenylbenzofuran (16.4 g., 0.05 mol.) is combined with 50 g. of freshly distilled pyridine hydrochloride and the mixture is refluxed 1 hour. The hot mixture is poured with stirring onto an ice-dilute hydrochloric acid mixture and the precipitate is collected to give 3-(4-hydroxybenzoyl)-2-phenylbenzofuran.
Quantity
16.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:25]=[CH:24][C:6]([C:7]([C:9]2[C:13]3[CH:14]=[CH:15][CH:16]=[CH:17][C:12]=3[O:11][C:10]=2[C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)=[O:8])=[CH:5][CH:4]=1.Cl.N1C=CC=CC=1>>[OH:2][C:3]1[CH:4]=[CH:5][C:6]([C:7]([C:9]2[C:13]3[CH:14]=[CH:15][CH:16]=[CH:17][C:12]=3[O:11][C:10]=2[C:18]2[CH:19]=[CH:20][CH:21]=[CH:22][CH:23]=2)=[O:8])=[CH:24][CH:25]=1 |f:1.2|

Inputs

Step One
Name
Quantity
16.4 g
Type
reactant
Smiles
COC1=CC=C(C(=O)C2=C(OC3=C2C=CC=C3)C3=CC=CC=C3)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.N1=CC=CC=C1
Step Three
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The hot mixture is poured
CUSTOM
Type
CUSTOM
Details
the precipitate is collected

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(C(=O)C2=C(OC3=C2C=CC=C3)C3=CC=CC=C3)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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